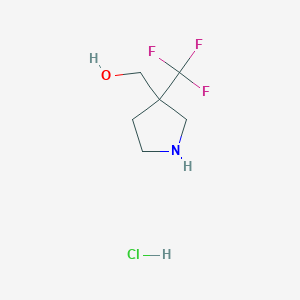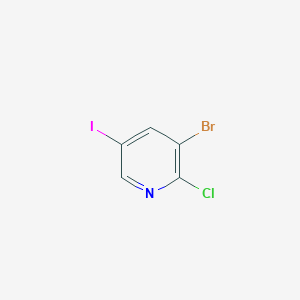
(2-エチニルシクロプロピル)メタノール
概要
説明
(2-Ethynylcyclopropyl)methanol is an organic compound with the molecular formula C6H8O. It is a cyclic alcohol featuring a cyclopropyl ring substituted with an ethynyl group and a hydroxymethyl group.
科学的研究の応用
(2-Ethynylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
Biochemical Pathways
The biochemical pathways affected by (2-Ethynylcyclopropyl)methanol are currently unknown. It’s worth noting that compounds similar to (2-ethynylcyclopropyl)methanol, such as ethanol and methanol, are known to be involved in various metabolic pathways . For instance, ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Pharmacokinetics
The pharmacokinetics of (2-Ethynylcyclopropyl)methanol, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. It’s worth noting that the pharmacokinetics of similar compounds, such as ethanol and methanol, have been extensively studied .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. The specific environmental factors influencing the action of (2-ethynylcyclopropyl)methanol are currently unknown .
生化学分析
Biochemical Properties
(2-Ethynylcyclopropyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances. The interaction between (2-Ethynylcyclopropyl)methanol and cytochrome P450s involves the binding of the compound to the enzyme’s active site, leading to the oxidation of the ethynyl group. This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of (2-Ethynylcyclopropyl)methanol .
Cellular Effects
The effects of (2-Ethynylcyclopropyl)methanol on various types of cells and cellular processes have been studied extensively. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Ethynylcyclopropyl)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it has been observed to affect cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of (2-Ethynylcyclopropyl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (2-Ethynylcyclopropyl)methanol binds to specific enzymes, such as cytochrome P450s, leading to the inhibition or activation of these enzymes. This binding interaction results in the modulation of enzymatic activity and subsequent changes in metabolic pathways. Furthermore, (2-Ethynylcyclopropyl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethynylcyclopropyl)methanol have been observed to change over time. Studies have shown that the stability and degradation of (2-Ethynylcyclopropyl)methanol can impact its long-term effects on cellular function. For example, the compound may undergo degradation over time, leading to a decrease in its efficacy and potency. Additionally, long-term exposure to (2-Ethynylcyclopropyl)methanol has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of (2-Ethynylcyclopropyl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, (2-Ethynylcyclopropyl)methanol can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
(2-Ethynylcyclopropyl)methanol is involved in various metabolic pathways, including those related to methanol metabolism. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the oxidation of methanol to formaldehyde and formic acid. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of (2-Ethynylcyclopropyl)methanol within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, (2-Ethynylcyclopropyl)methanol can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for understanding the pharmacokinetics and biodistribution of (2-Ethynylcyclopropyl)methanol .
Subcellular Localization
The subcellular localization of (2-Ethynylcyclopropyl)methanol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (2-Ethynylcyclopropyl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (2-Ethynylcyclopropyl)methanol is essential for elucidating its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkyne precursor followed by functional group transformations. One common method involves the reaction of cyclopropylcarbinol with acetylene under specific conditions to introduce the ethynyl group .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production .
化学反応の分析
Types of Reactions
(2-Ethynylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of (2-Ethynylcyclopropyl)carboxylic acid.
Reduction: Formation of (2-Ethylcyclopropyl)methanol.
Substitution: Formation of (2-Ethynylcyclopropyl)methyl halides.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: Lacks the ethynyl group, making it less reactive in certain chemical transformations.
(2-Ethylcyclopropyl)methanol: Similar structure but with an ethyl group instead of an ethynyl group, affecting its reactivity and interactions.
(2-Propynylcyclopropyl)methanol:
Uniqueness
(2-Ethynylcyclopropyl)methanol is unique due to the presence of both a cyclopropyl ring and an ethynyl group, which confer distinct chemical and physical properties.
特性
IUPAC Name |
(2-ethynylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCMEHIFVXSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)



![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)


![(2S)-1-{5-[(2S)-2-CARBOXYPYRROLIDIN-1-YL]PENTYL}PYRROLIDINE-2-CARBOXYLIC ACID](/img/structure/B1452440.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)


